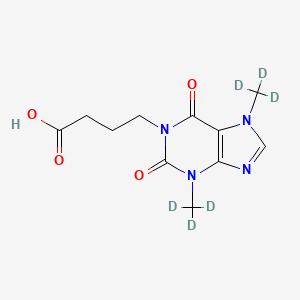

1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6, also known as 1-(3-carboxypropyl)-3,7-dimethylxanthine-6-d6, is a derivative of the naturally occurring xanthine alkaloid caffeine. It is a synthetic compound with a wide range of applications in laboratory research. In particular, it has been used in the synthesis of various drugs and pharmaceuticals, as well as in the study of biochemical and physiological processes.

Aplicaciones Científicas De Investigación

DNA Cleavage and Antitumor Activity

The application of xanthines in cancer research is highlighted by the study of 3-Amino-1,2,4-benzotriazine 1,4-dioxide (SR4233), which involves a xanthine-xanthine oxidase system for DNA cleavage. This system is relevant for understanding the antitumor activity of drugs that target DNA directly (Daniels & Gates, 1996).

Xanthine Oxidase Inhibition and Cancer Prevention

The role of xanthine oxidase inhibitors in cancer prevention is exemplified by Y-700 (1-[3-cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid), which has shown potential in suppressing the development of colon cancer (Hashimoto et al., 2005).

Adenosine Receptor Antagonism

A series of 8-substituted derivatives of 3,7-dimethyl-1-propargylxanthine were synthesized and investigated as A2A adenosine receptor antagonists, highlighting their potential in neurological and cardiovascular research (Müller et al., 1997).

Enzyme Immunoassay Applications

Xanthine derivatives have been used in developing specific antibodies for enzyme immunoassays, with applications in clinical diagnostics and drug monitoring. The synthesis of such compounds provides insight into their potential for specific, targeted biological interactions (Singh et al., 1980).

Xanthine Derivatives in Diabetes Treatment

Derivatives of xanthines, such as 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), have been identified as potent DPP-4 inhibitors for the treatment of type 2 diabetes, demonstrating the versatility of xanthine compounds in therapeutic applications (Eckhardt et al., 2007).

Propiedades

IUPAC Name |

4-[2,6-dioxo-3,7-bis(trideuteriomethyl)purin-1-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-13-6-12-9-8(13)10(18)15(11(19)14(9)2)5-3-4-7(16)17/h6H,3-5H2,1-2H3,(H,16,17)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKASGTGXOGALBG-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

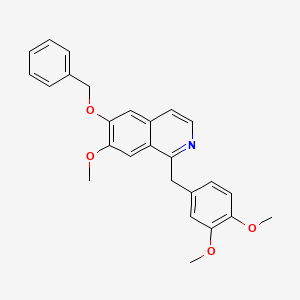

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanol, 2-[2-[2-[bis(4-methoxyphenyl)phenylmethoxy]ethoxy]ethoxy]-](/img/structure/B588046.png)